
mTOR-Inhibitor, WYE-23
Übersicht
Beschreibung
The compound “mTOR Inhibitor WYE-23” is a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. Dysregulation of mTOR signaling is associated with various diseases, including cancer, making mTOR inhibitors like WYE-23 valuable in therapeutic research .
Wissenschaftliche Forschungsanwendungen
WYE-23 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of mTOR signaling in various cancer cell lines, demonstrating significant antiproliferative activity.
Neuroscience: Research into neurodegenerative diseases explores the role of mTOR inhibition in neuronal survival and function.
Metabolic Disorders: Studies investigate the impact of mTOR inhibition on metabolic pathways and its potential in treating conditions like diabetes and obesity.
Immunology: WYE-23 is used to understand the modulation of immune responses through mTOR signaling.
Wirkmechanismus
Target of Action
The primary target of WYE-23 is the mammalian target of rapamycin (mTOR), a serine/threonine kinase . mTOR plays a crucial role in a variety of biological activities, including cellular proliferation, survival, metabolism, autophagy, and immunity . WYE-23 is selective for mTOR over PI3Kα .
Mode of Action
WYE-23 is an ATP-competitive inhibitor of mTOR . It interacts with mTOR by competing with ATP molecules for attaching to the mTOR kinase domain . This interaction inhibits the activity of mTOR, thereby affecting the PI3K-Akt-mTOR signaling pathway .
Biochemical Pathways
The PI3K-Akt-mTOR signaling pathway is significantly regulated by WYE-23 . Abnormal activation of this pathway can promote transformation by creating a cellular environment conducive to it . By inhibiting mTOR, WYE-23 can suppress this abnormal activation, thereby affecting downstream effects such as cellular proliferation, survival, and metabolism .
Pharmacokinetics
As an atp-competitive inhibitor, wye-23 likely has good bioavailability due to its ability to compete with atp for binding to the mtor kinase domain .
Result of Action
WYE-23 has been shown to have antitumor activity . It inhibits cell growth in LNCaP cells . The inhibition of mTOR activity by WYE-23 leads to a reduction in cancer cell growth . Furthermore, WYE-23 has been shown to have a potent anti-proliferative activity against a variety of tumor cell lines .
Action Environment
The action, efficacy, and stability of WYE-23 can be influenced by various environmental factors. For instance, genetic mutations and amplifications related to the PI3K-Akt-mTOR signaling pathway can affect the efficacy of WYE-23 . Additionally, lifestyle factors such as smoking, which can enhance DNA damage, may also influence the action of WYE-23 .
Biochemische Analyse
Biochemical Properties
The mTOR Inhibitor, WYE-23, interacts with the mammalian target of rapamycin (mTOR), which is the catalytic subunit of two multiprotein complexes, mTOR complex-1 (mTORC1) and mTOR complex-2 (mTORC2) . The mTOR Inhibitor, WYE-23, is an ATP-competitive and highly specific inhibitor targeting mTOR globally .
Cellular Effects
The mTOR Inhibitor, WYE-23, has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting mTORC1 and mTORC2 in diverse cancer models . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mTOR Inhibitor, WYE-23, exerts its effects at the molecular level through binding interactions with mTOR, leading to its inhibition . This results in changes in gene expression and impacts on enzyme activity .
Temporal Effects in Laboratory Settings
Over time, the effects of the mTOR Inhibitor, WYE-23, have been observed to change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the mTOR Inhibitor, WYE-23, vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The mTOR Inhibitor, WYE-23, is involved in metabolic pathways that include interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The mTOR Inhibitor, WYE-23, is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
WYE-23 is synthesized through a series of chemical reactions involving pyrazolopyrimidine derivativesThe reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
Industrial production of WYE-23 involves scaling up the laboratory synthesis process while maintaining stringent quality control measures. This includes optimizing reaction conditions, purification steps, and ensuring consistency in the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
WYE-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
WYE-354: Another ATP-competitive mTOR inhibitor with similar inhibitory activity.
WAY-600: A compound with a similar pyrazolopyrimidine core, also targeting mTOR.
WYE-687: Shares structural similarities and inhibitory mechanisms with WYE-23.
Uniqueness of WYE-23
WYE-23 stands out due to its high selectivity for mTOR over other kinases, such as PI3Kα. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, WYE-23 has demonstrated significant antitumor activity in various preclinical models, making it a promising candidate for further development .
Biologische Aktivität
The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase involved in various cellular processes, including growth, metabolism, and survival. Dysregulation of mTOR signaling is implicated in numerous diseases, particularly cancer. WYE-23 is a novel mTOR inhibitor that has gained attention for its potential therapeutic applications due to its ability to inhibit both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This article discusses the biological activity of WYE-23, highlighting its mechanisms of action, efficacy in preclinical studies, and potential clinical implications.
WYE-23 functions as an ATP-competitive inhibitor of mTOR, selectively targeting the ATP-binding site. This inhibition results in the disruption of downstream signaling pathways associated with cell growth and proliferation. Specifically, WYE-23 inhibits the phosphorylation of key substrates involved in these pathways:
- mTORC1 Inhibition : Reduces the phosphorylation of S6K1 and 4E-BP1, leading to decreased protein synthesis and cell growth.
- mTORC2 Inhibition : Affects AKT signaling by inhibiting the phosphorylation of AKT at Ser473 while not significantly impacting AKT phosphorylation at Thr308, indicating a selective modulation of AKT activity .
Efficacy in Preclinical Studies
WYE-23 has been evaluated in various cancer models, demonstrating potent antitumor activity. The following table summarizes key findings from preclinical studies:
Case Studies
- MDA361 Breast Cancer Model : Treatment with WYE-23 resulted in complete tumor regression at a dosage of 10 mg/kg. The study highlighted that WYE-23's dual inhibition of mTOR complexes was critical for its antitumor efficacy .
- A549 Lung Cancer Model : Administration of WYE-23 at 15 mg/kg led to a significant reduction in tumor size, attributed to its effects on protein synthesis pathways regulated by mTORC1 .
- U87MG Glioma Model : At a lower dose of 5 mg/kg, WYE-23 caused partial tumor regression, indicating its potential as a therapeutic agent against glioblastomas .
Pharmacokinetics and Safety Profile
WYE-23 exhibits favorable pharmacokinetic properties, including good bioavailability and tissue distribution. Safety assessments in animal models suggest that it has a manageable toxicity profile, making it a promising candidate for further clinical development .
Potential Clinical Applications
Given its mechanism and efficacy, WYE-23 holds promise for treating various malignancies characterized by aberrant mTOR signaling. Its ability to inhibit both mTORC1 and mTORC2 suggests that it may be particularly effective against cancers that are resistant to conventional therapies targeting only one complex.
Eigenschaften
IUPAC Name |
methyl 4-[6-[4-(cyclopropylcarbamoylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N8O4/c1-37-26(36)33-10-8-20(9-11-33)34-24-21(16-27-34)23(32-12-14-38-15-13-32)30-22(31-24)17-2-4-18(5-3-17)28-25(35)29-19-6-7-19/h2-5,16,19-20H,6-15H2,1H3,(H2,28,29,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNFBVOZVJAWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)N2C3=C(C=N2)C(=NC(=N3)C4=CC=C(C=C4)NC(=O)NC5CC5)N6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.